
5-Bicyclo(2.2.1)hept-2-yl-2,4-dimethylpent-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bicyclo(221)hept-2-yl-2,4-dimethylpent-2-en-1-ol is a complex organic compound characterized by its bicyclic structure and multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bicyclo(2.2.1)hept-2-yl-2,4-dimethylpent-2-en-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction between a diene and a dienophile to form the bicyclic core. Subsequent functionalization steps, such as alkylation and hydroxylation, are used to introduce the desired substituents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and advanced purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
5-Bicyclo(2.2.1)hept-2-yl-2,4-dimethylpent-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reduction.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
5-Bicyclo(2.2.1)hept-2-yl-2,4-dimethylpent-2-en-1-ol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique structure and reactivity.
Materials Science: Utilized in the design of novel materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 5-Bicyclo(2.2.1)hept-2-yl-2,4-dimethylpent-2-en-1-ol involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. The presence of functional groups such as hydroxyl and alkyl chains further influences its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
5-Bicyclo(2.2.1)hept-2-yl-2,4-dimethylpent-2-en-1-al: Similar structure but with an aldehyde group instead of a hydroxyl group.
Bicyclo(2.2.1)hept-5-en-2-yltriethoxysilane: Contains a triethoxysilane group, used in materials science.
Uniqueness
5-Bicyclo(2.2.1)hept-2-yl-2,4-dimethylpent-2-en-1-ol is unique due to its specific combination of a bicyclic core and functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
93893-52-8 |
|---|---|
Fórmula molecular |
C14H24O |
Peso molecular |
208.34 g/mol |
Nombre IUPAC |
(E)-5-(2-bicyclo[2.2.1]heptanyl)-2,4-dimethylpent-2-en-1-ol |
InChI |
InChI=1S/C14H24O/c1-10(5-11(2)9-15)6-14-8-12-3-4-13(14)7-12/h5,10,12-15H,3-4,6-9H2,1-2H3/b11-5+ |
Clave InChI |
KMCINSLMWXHVPP-VZUCSPMQSA-N |
SMILES isomérico |
CC(CC1CC2CCC1C2)/C=C(\C)/CO |
SMILES canónico |
CC(CC1CC2CCC1C2)C=C(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


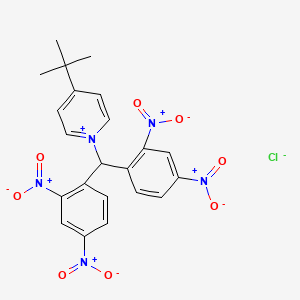
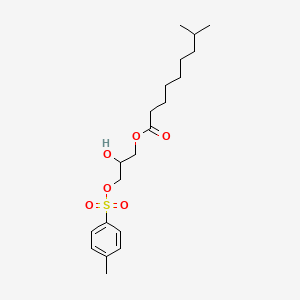
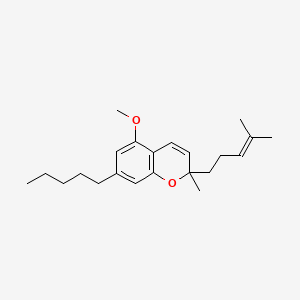
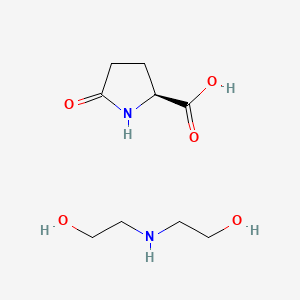
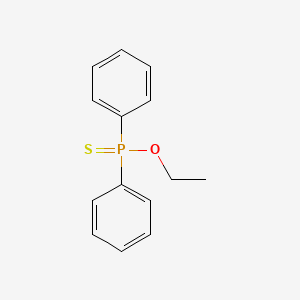
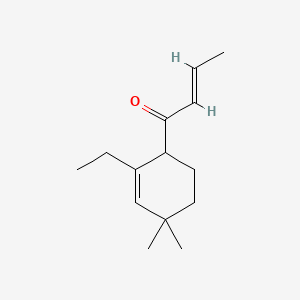
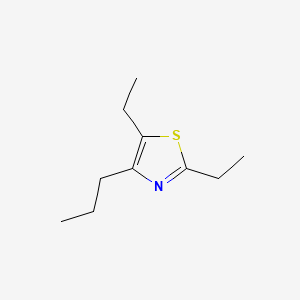
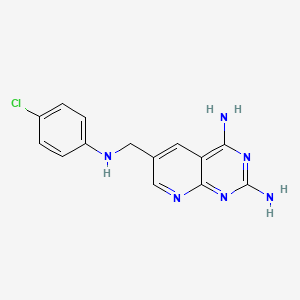
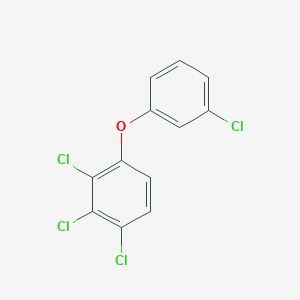



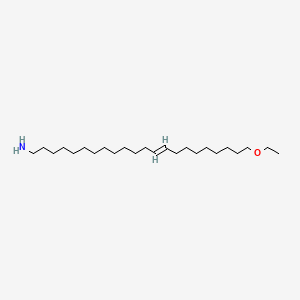
![1,1'-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one]](/img/structure/B15179963.png)
